molecular formula C15H10ClN3O6S B2710184 N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 485355-27-9

N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No. B2710184
CAS RN: 485355-27-9
M. Wt: 395.77
InChI Key: FZNSBZKCIBLUAE-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C15H10ClN3O6S and its molecular weight is 395.77. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

A study by Koppireddi et al. (2013) explored N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives. These compounds, including the one , demonstrated significant anti-inflammatory and antioxidant activities. This suggests potential applications in conditions where oxidative stress and inflammation are prevalent (Koppireddi et al., 2013).

Antitumor Activity

Yurttaş et al. (2015) conducted a study on derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including compounds structurally similar to N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide. These compounds showed notable anticancer activity against several human tumor cell lines, suggesting their potential use in cancer research and therapy (Yurttaş et al., 2015).

Anticonvulsant Evaluation

In a study by Nath et al. (2021), N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, closely related to the compound , were synthesized and evaluated for anticonvulsant activities. These derivatives showed promising results in anticonvulsant screening, indicating potential applications in the treatment of convulsive disorders (Nath et al., 2021).

Antibacterial Activity

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole based derivatives, including compounds structurally similar to the one . These derivatives exhibited significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting a role in combating bacterial infections (Chaudhari et al., 2020).

Applications in Polybenzimidazole Synthesis

Begunov and Valyaeva (2015) explored the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, a compound structurally related to the one . This research suggests potential applications in developing materials like polybenzimidazoles, used in high-performance polymers (Begunov & Valyaeva, 2015).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSBZKCIBLUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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